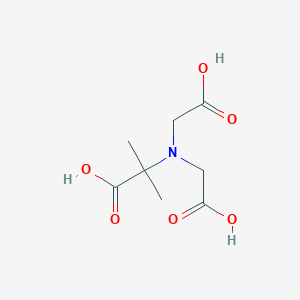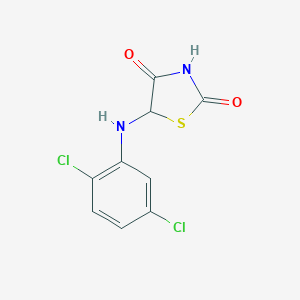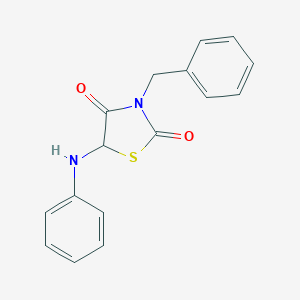
Alanine, N,N-bis(carboxymethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanine, N,N-bis(carboxymethyl)-2-methyl- is a compound that belongs to the class of amino acids. It is commonly known as Bicine and is widely used in scientific research due to its unique properties. Bicine is a zwitterionic buffer that has a pKa value of 8.3, which makes it suitable for biological applications.
作用機序
Bicine acts as a buffer by maintaining a stable pH environment in biological systems. It is a zwitterionic molecule that can accept or donate protons depending on the pH of the system. Bicine is effective in the pH range of 7.6 to 9.0, which makes it suitable for biological applications. Bicine also has low UV absorbance, which makes it suitable for spectroscopic measurements.
Biochemical and Physiological Effects:
Bicine has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with the activity of enzymes or proteins. Bicine has also been shown to have minimal effects on cell viability and proliferation. However, Bicine can affect the activity of some enzymes at high concentrations.
実験室実験の利点と制限
Bicine has several advantages for lab experiments. It is a zwitterionic buffer that can maintain a stable pH environment in biological systems. Bicine is also compatible with biological molecules and has low toxicity. Additionally, Bicine has low UV absorbance, which makes it suitable for spectroscopic measurements. However, Bicine has some limitations. It is only effective in the pH range of 7.6 to 9.0, which limits its use in some experiments. Bicine can also affect the activity of some enzymes at high concentrations.
将来の方向性
There are several future directions for the use of Bicine in scientific research. One area of research is the development of new drug delivery systems using Bicine. Bicine has been shown to be effective in the preparation of liposomes and other drug delivery systems. Another area of research is the use of Bicine in the study of enzymes and proteins. Bicine can be used to stabilize proteins and maintain their activity in vitro. Additionally, Bicine can be used in the study of nucleic acids and their interactions with proteins. Overall, Bicine has several potential applications in scientific research, and further research is needed to fully understand its properties and potential uses.
Conclusion:
In conclusion, Bicine is a zwitterionic buffer that is widely used in scientific research. It has several advantages for lab experiments, including its compatibility with biological molecules and low toxicity. Bicine has several potential applications in drug delivery systems, the study of enzymes and proteins, and the study of nucleic acids. However, Bicine has some limitations, including its limited effectiveness in the pH range of 7.6 to 9.0. Overall, Bicine is an important tool for scientific research and has the potential to contribute to the development of new therapies and treatments.
合成法
The synthesis of Bicine involves the reaction between glycine and chloroacetic acid in the presence of sodium hydroxide. The reaction yields N,N-bis(carboxymethyl)glycine, which is then methylated using dimethyl sulfate to give Bicine. The overall reaction can be represented as follows:
Glycine + Chloroacetic acid + NaOH → N,N-bis(carboxymethyl)glycine
N,N-bis(carboxymethyl)glycine + Dimethyl sulfate → Bicine
科学的研究の応用
Bicine is widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in the study of enzymes, proteins, and nucleic acids. Bicine is also used in the purification and crystallization of proteins due to its low toxicity and compatibility with biological molecules. Additionally, Bicine is used in the preparation of liposomes and other drug delivery systems.
特性
CAS番号 |
13622-95-2 |
|---|---|
分子式 |
C28H57O4Sn2 |
分子量 |
219.19 g/mol |
IUPAC名 |
2-[bis(carboxymethyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H13NO6/c1-8(2,7(14)15)9(3-5(10)11)4-6(12)13/h3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
InChIキー |
UVMCNVFTUUUKPR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)N(CC(=O)O)CC(=O)O |
正規SMILES |
CC(C)(C(=O)O)N(CC(=O)O)CC(=O)O |
同義語 |
2,2-dimethylnitrilotriacetate DMNTA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)





